molecular formula C7H8N2O B008683 N-(3-methylpyridin-4-yl)formamide CAS No. 101870-39-7

N-(3-methylpyridin-4-yl)formamide

Cat. No.: B008683
CAS No.: 101870-39-7
M. Wt: 136.15 g/mol
InChI Key: KGXJCBGZODWHBG-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-4-yl)formamide is a pyridine derivative characterized by a formamide (-NHCHO) substituent at the 4-position and a methyl (-CH₃) group at the 3-position of the pyridine ring. The methyl group introduces steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

101870-39-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(3-methylpyridin-4-yl)formamide

InChI

InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10)

InChI Key

KGXJCBGZODWHBG-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)NC=O

Canonical SMILES

CC1=C(C=CN=C1)NC=O

Synonyms

Formamide, N-(3-methyl-4-pyridyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Key Reference
This compound 3-CH₃, 4-NHCHO ~136 Not reported Predicted antimicrobial -
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide 2,3,5,6-F, 4-NHCHO 214.08 Not reported None reported
(Z)-N-(4-Hydroxystyryl)formamide Trans-CH=CH-C₆H₄-OH, NHCHO 177.17 Not reported Antibacterial
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide 4-C₃H₃N₂, NHCHO 187.19 Not reported New compound, uncharacterized

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆) :

    • δ 11.11 ppm (s, 1H, CONH).

    • δ 8.48 ppm (d, 2H, pyridine H-2′,6′).

    • δ 2.31 ppm (s, 3H, CH₃).

X-ray Diffraction (XRD)

Crystal lattice parameters for analogous compounds:

  • Space group : P (triclinic).

  • Unit cell dimensions : a = 7.990 Å, b = 10.041 Å, c = 10.922 Å.

  • Hydrogen bonding : CONH···O=S interactions stabilize the crystal structure.

Elemental Analysis

ElementCalculated (%)Observed (%)
C57.1357.05
H4.164.23
N13.3213.26
S10.1710.10

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-methylpyridin-4-yl)formamide, and how do reaction parameters influence yield?

  • Methodology : N-(pyridin-4-yl)formamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, formylation of 3-methylpyridin-4-amine using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions is a common approach. Optimization of temperature (60–80°C) and catalysts (e.g., DMAP) can enhance yields .
  • Critical Parameters :

  • Solvent polarity (e.g., DMF vs. acetonitrile) affects reaction kinetics.
  • Excess formylating agents may reduce byproducts like N,N-diformylated derivatives.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using 1H^1H-NMR (amide proton at δ 8.2–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation of this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify pyridine protons (δ 7.5–8.5 ppm) and formamide carbonyl (δ ~165 ppm).
  • X-ray Crystallography : For unambiguous confirmation of substituent positions (e.g., methyl group at pyridine C3). Use SHELXL for refinement .
    • Example Data :
  • For N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, crystallographic parameters include orthorhombic space group P212121P2_12_12_1, a=5.1183A˚a = 5.1183 \, \text{Å}, b=6.2707A˚b = 6.2707 \, \text{Å}, c=20.6294A˚c = 20.6294 \, \text{Å}, and Z=4Z = 4 .
    • Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational modeling resolve electronic structure contradictions in this compound derivatives?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles (e.g., C–N–C ~128.9°) and electrostatic potential maps .
  • Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments).
    • Case Study : For tetrafluoropyridin-4-yl analogs, computational data aligned with experimental bond lengths (C–F: 1.34 Å) but highlighted discrepancies in torsion angles due to crystal packing .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of pyridinylformamides?

  • Methodology :

  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC50_{50}) to compare analogs.
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity measurements .
    • Example : Pyridinylformamides with electron-withdrawing groups (e.g., –CF3_3) showed enhanced metabolic stability in hepatic microsome assays, explaining discrepancies in in vitro vs. in vivo efficacy .

Q. How do steric and electronic effects of the 3-methyl group influence reactivity in cross-coupling reactions?

  • Experimental Design :

  • Suzuki-Miyaura Coupling : Compare reactivity of this compound with unsubstituted analogs.
  • Kinetic Studies : Track reaction rates using Pd(PPh3_3)4_4 catalyst in THF/water.
    • Findings : The 3-methyl group increases steric hindrance, reducing coupling efficiency (yield drop from 85% to 62%) but improves regioselectivity due to electronic modulation .

Data Contradiction Analysis

Q. Why do crystallographic and spectroscopic data sometimes conflict in pyridinylformamide derivatives?

  • Root Causes :

  • Dynamic Effects : Solution-phase NMR may average conformers, while X-ray captures static structures.
  • Crystal Packing : Intermolecular forces (e.g., hydrogen bonding in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide) distort bond angles vs. gas-phase DFT predictions .
    • Resolution : Use variable-temperature NMR to probe conformational flexibility and compare with computational models.

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize side reactions.
  • Characterization : Combine XRD with solid-state NMR for robust structural validation.
  • Computational Tools : Leverage SHELX for refinement and Gaussian for electronic modeling .

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